molecular formula C21H28F3NO2 B5439619 1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine

1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine

Cat. No. B5439619
M. Wt: 383.4 g/mol
InChI Key: BTOKGUMFAJFFGB-UHFFFAOYSA-N
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Description

The compound “1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a cyclobutyl group, which is a four-membered carbon ring . The molecule also has a trifluoromethyl group attached to a phenyl ring, which could potentially contribute to the compound’s reactivity and properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple cyclic structures and functional groups. The piperidine ring and the cyclobutyl group will contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. For instance, the carbonyl group could be involved in nucleophilic addition reactions, and the trifluoromethyl group could potentially undergo various substitution reactions .

properties

IUPAC Name

[1-(methoxymethyl)cyclobutyl]-[3-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28F3NO2/c1-27-15-20(11-5-12-20)19(26)25-13-4-6-16(14-25)9-10-17-7-2-3-8-18(17)21(22,23)24/h2-3,7-8,16H,4-6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOKGUMFAJFFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC1)C(=O)N2CCCC(C2)CCC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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